4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate
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Overview
Description
4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL ACETATE is a complex organic compound that features a triazole ring, a hydrazine moiety, and an ethoxyphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL ACETATE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazine Derivative Formation: The hydrazine moiety is introduced by reacting the triazole intermediate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazine derivative with 2-ethoxyphenyl acetate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: Affect signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE-3-THIOL: Shares the triazole ring but differs in functional groups.
2-AMINO-6-HYDROXY-5-METHYLPYRIMIDINE: Contains a similar aromatic ring structure but with different substituents.
4-AMINO-2-METHYLPYRIMIDINE: Another compound with a similar core structure but different functional groups.
Uniqueness
4-[(E)-[2-(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-ETHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18N6O3 |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
[4-[(E)-[(4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C14H18N6O3/c1-4-22-13-7-11(5-6-12(13)23-10(3)21)8-16-18-14-19-17-9(2)20(14)15/h5-8H,4,15H2,1-3H3,(H,18,19)/b16-8+ |
InChI Key |
CXCIXCZATNMCQF-LZYBPNLTSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NN=C(N2N)C)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NN=C(N2N)C)OC(=O)C |
Origin of Product |
United States |
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